N-[(1-hydroxycycloheptyl)methyl]-2-(triazol-1-yl)benzamide
Description
N-[(1-hydroxycycloheptyl)methyl]-2-(triazol-1-yl)benzamide is a synthetic organic compound that features a unique combination of a hydroxycycloheptyl group, a triazole ring, and a benzamide moiety
Properties
IUPAC Name |
N-[(1-hydroxycycloheptyl)methyl]-2-(triazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-16(18-13-17(23)9-5-1-2-6-10-17)14-7-3-4-8-15(14)21-12-11-19-20-21/h3-4,7-8,11-12,23H,1-2,5-6,9-10,13H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOVFDBMPSRPRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=CC=CC=C2N3C=CN=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycycloheptyl)methyl]-2-(triazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxycycloheptyl Intermediate: This step involves the hydroxylation of cycloheptane to form 1-hydroxycycloheptane.
Attachment of the Benzamide Group: The hydroxycycloheptyl intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzamide derivative.
Introduction of the Triazole Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycycloheptyl)methyl]-2-(triazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
N-[(1-hydroxycycloheptyl)methyl]-2-(triazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycycloheptyl)methyl]-2-(triazol-1-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide moiety may also contribute to binding affinity and specificity. The hydroxycycloheptyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[(1-hydroxycyclohexyl)methyl]benzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
2-(triazol-1-yl)benzamide: Lacks the hydroxycycloheptyl group.
N-[(1-hydroxycycloheptyl)methyl]benzamide: Lacks the triazole ring.
Uniqueness
N-[(1-hydroxycycloheptyl)methyl]-2-(triazol-1-yl)benzamide is unique due to the combination of its three functional groups, which confer distinct chemical and biological properties. The presence of the hydroxycycloheptyl group enhances solubility, the triazole ring provides potential for bioactivity, and the benzamide moiety contributes to binding interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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